molecular formula C19H21IN2O4S B3435815 N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B3435815
M. Wt: 500.4 g/mol
InChI Key: RHRKLUOAOKLUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is present in the central nervous system. SNC80 has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and addiction.

Mechanism of Action

N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide acts as a highly selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is present in the central nervous system. Activation of the delta-opioid receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in the production of cyclic AMP. This results in the modulation of pain, mood, and reward.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain in animal models of acute and chronic pain. It has also been shown to have antidepressant-like effects in animal models of depression. In addition, N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments include its high selectivity for the delta-opioid receptor, its ability to reduce pain, its antidepressant-like effects, and its ability to reduce drug-seeking behavior. The limitations of using N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments include its potential toxicity, its limited solubility, and its potential for off-target effects.

Future Directions

There are several future directions for the study of N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide. One direction is to investigate its potential therapeutic applications in the treatment of pain, depression, and addiction. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Additionally, the development of more selective and potent delta-opioid receptor agonists may lead to the development of new and more effective treatments for pain, depression, and addiction.

Scientific Research Applications

N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and addiction. It has been shown to be a highly selective agonist for the delta-opioid receptor, which is involved in the modulation of pain, mood, and reward. N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to have antidepressant-like effects in animal models of depression. In addition, N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-(4-iodophenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IN2O4S/c1-26-17-6-8-18(9-7-17)27(24,25)22-12-10-14(11-13-22)19(23)21-16-4-2-15(20)3-5-16/h2-9,14H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRKLUOAOKLUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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